molecular formula C12H23ClN2O4 B11836973 1-(tert-Butoxycarbonyl)-2-methyl-1,4-diazepane-2-carboxylic acid hydrochloride

1-(tert-Butoxycarbonyl)-2-methyl-1,4-diazepane-2-carboxylic acid hydrochloride

Cat. No.: B11836973
M. Wt: 294.77 g/mol
InChI Key: UAIQMDOOBFPUKN-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-2-methyl-1,4-diazepane-2-carboxylic acid hydrochloride is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice in peptide synthesis and other organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-2-methyl-1,4-diazepane-2-carboxylic acid hydrochloride typically involves the protection of the amine group with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions usually involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, enhancing the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-2-methyl-1,4-diazepane-2-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for deprotection, sodium hydroxide for base-catalyzed reactions, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group typically yields the free amine, while oxidation and reduction reactions can produce a range of functionalized derivatives.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-2-methyl-1,4-diazepane-2-carboxylic acid hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butoxycarbonyl)-2-methyl-1,4-diazepane-2-carboxylic acid hydrochloride is unique due to its specific structure, which combines the Boc protecting group with a diazepane ring. This combination provides distinct reactivity and stability profiles, making it a valuable tool in organic synthesis and related fields.

Properties

Molecular Formula

C12H23ClN2O4

Molecular Weight

294.77 g/mol

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H22N2O4.ClH/c1-11(2,3)18-10(17)14-7-5-6-13-8-12(14,4)9(15)16;/h13H,5-8H2,1-4H3,(H,15,16);1H

InChI Key

UAIQMDOOBFPUKN-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCCN1C(=O)OC(C)(C)C)C(=O)O.Cl

Origin of Product

United States

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